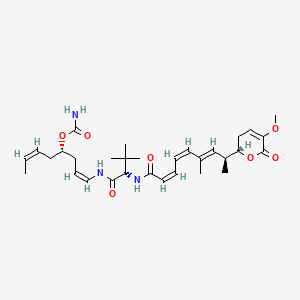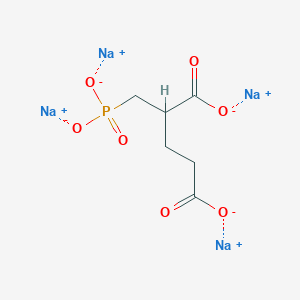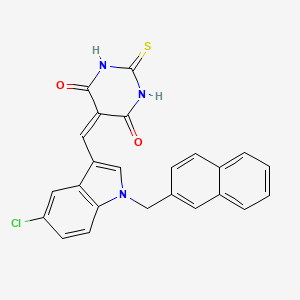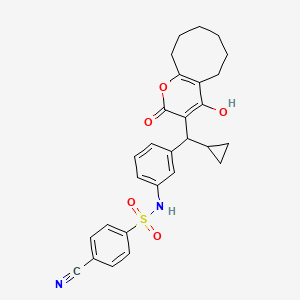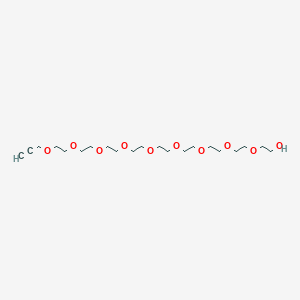
プロパルギル-PEG10-アルコール
概要
説明
Propargyl-PEG10-alcohol is a polyethylene glycol derivative containing a hydroxyl group and a propargyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .
科学的研究の応用
Propargyl-PEG10-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in drug delivery systems due to its solubility and biocompatibility.
Industry: Applied in the production of specialty polymers and materials
作用機序
Target of Action
Propargyl-PEG10-alcohol is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . The primary targets of Propargyl-PEG10-alcohol are the proteins that these ligands bind to. For instance, the Paternally Expressed Gene 10 (PEG10) has been identified as a potential target . PEG10 is an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors .
Mode of Action
The propargyl group in Propargyl-PEG10-alcohol can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . In the realm of organic chemistry, propargyl alcohol is valued for its reactivity, particularly in the synthesis of alkynes, polymers, and pharmaceutical intermediates .
Pharmacokinetics
The hydrophilic PEG spacer in Propargyl-PEG10-alcohol increases solubility in aqueous media . This property is likely to influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability.
Result of Action
The molecular and cellular effects of Propargyl-PEG10-alcohol’s action are likely to be dependent on the specific targets it interacts with. For instance, when PEG10 is the target, aberrant PEG10 expression can increase cell size, promote cell proliferation, and confer treatment resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propargyl-PEG10-alcohol. For instance, the temperature can have a pronounced effect on the reaction yield of propargyl alcohol . Additionally, the environmental impact of propargyl alcohol and its derivatives is an important consideration, particularly regarding their biodegradability and potential toxicity to aquatic life .
生化学分析
Biochemical Properties
Propargyl-PEG10-alcohol plays a significant role in biochemical reactions, particularly in the formation of stable triazole linkages through click chemistry. The hydroxyl group in Propargyl-PEG10-alcohol allows for further derivatization or replacement with other reactive functional groups, while the propargyl group can react with azide-bearing compounds or biomolecules . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of stable covalent bonds. The hydrophilic PEG spacer increases solubility and reduces non-specific binding, making Propargyl-PEG10-alcohol an ideal candidate for drug delivery and bioconjugation applications .
Cellular Effects
Propargyl-PEG10-alcohol influences various cellular processes by facilitating the targeted delivery of therapeutic agents and enhancing cellular uptake. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by enabling the conjugation of bioactive molecules to specific cellular targets . The use of Propargyl-PEG10-alcohol in cellular studies has shown that it can improve the efficacy of drug delivery systems and enhance the therapeutic potential of various treatments .
Molecular Mechanism
The molecular mechanism of Propargyl-PEG10-alcohol involves its ability to form stable triazole linkages through click chemistry. This reaction is catalyzed by copper ions and involves the interaction of the propargyl group with azide-bearing biomolecules . The resulting triazole linkage is highly stable and resistant to hydrolysis, making it an ideal tool for bioconjugation and drug delivery applications. Propargyl-PEG10-alcohol can also interact with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propargyl-PEG10-alcohol can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that Propargyl-PEG10-alcohol can maintain its activity and efficacy over extended periods, making it a reliable tool for long-term biochemical and cellular studies .
Dosage Effects in Animal Models
The effects of Propargyl-PEG10-alcohol in animal models can vary with different dosages. At lower doses, this compound has been shown to enhance the delivery and efficacy of therapeutic agents without causing significant toxicity . At higher doses, Propargyl-PEG10-alcohol may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage levels in preclinical studies . Threshold effects and dose-dependent responses should be carefully evaluated to ensure the safety and efficacy of this compound in animal models .
Metabolic Pathways
Propargyl-PEG10-alcohol is involved in various metabolic pathways, including those related to its conjugation with bioactive molecules. The hydroxyl and propargyl groups in this compound allow for interactions with enzymes and cofactors, facilitating its incorporation into metabolic processes . The metabolic flux and levels of metabolites can be influenced by the presence of Propargyl-PEG10-alcohol, making it a valuable tool for studying metabolic pathways and enzyme activities .
Transport and Distribution
Within cells and tissues, Propargyl-PEG10-alcohol is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility and facilitates its movement across cellular membranes . This compound can accumulate in specific cellular compartments, depending on its interactions with cellular transport mechanisms and binding proteins . Understanding the transport and distribution of Propargyl-PEG10-alcohol is crucial for optimizing its use in drug delivery and therapeutic applications .
Subcellular Localization
Propargyl-PEG10-alcohol exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Propargyl-PEG10-alcohol can affect its interactions with biomolecules and its overall efficacy in biochemical and cellular studies . Understanding the factors that influence the subcellular localization of Propargyl-PEG10-alcohol is essential for optimizing its use in various applications .
準備方法
Synthetic Routes and Reaction Conditions
Propargyl-PEG10-alcohol can be synthesized through the addition of terminal alkynes to aldehydes or ketones. This reaction can be catalyzed by various metals such as zinc or indium, and it often requires chiral ligands to achieve high enantioselectivity . Another method involves the use of rongalite as a C1 unit, which avoids the need for low-temperature conditions and inconvenient lithium reagents .
Industrial Production Methods
Industrial production of propargyl-PEG10-alcohol typically involves the use of large-scale reactors where the reaction conditions are optimized for high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
化学反応の分析
Types of Reactions
Propargyl-PEG10-alcohol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The propargyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkenes and alkanes.
Substitution: Triazole derivatives
類似化合物との比較
Similar Compounds
- Propargyl-PEG4-alcohol
- Propargyl-PEG8-alcohol
- Propargyl-PEG13-alcohol
Uniqueness
Propargyl-PEG10-alcohol is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring high solubility in aqueous media and efficient bioconjugation .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1,22H,3-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQGPFAGZKPHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


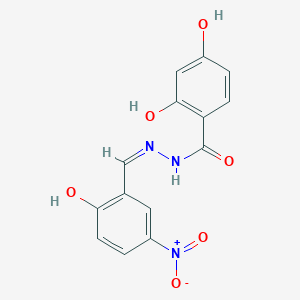


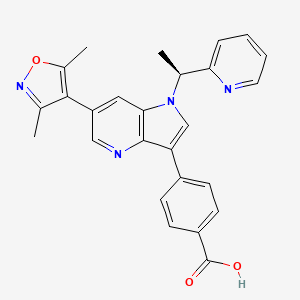
![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

